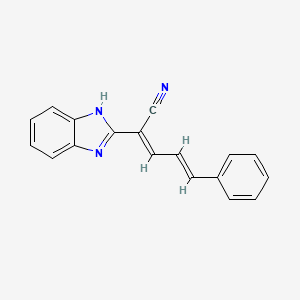![molecular formula C19H17ClN2O2 B5605587 3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5605587.png)
3-chloro-1-(2,3-dimethylphenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolopyrrole derivatives involves multiple steps, including the addition reactions and nucleophilic substitutions that lead to complex heterocyclic compounds. Specific synthesis pathways can involve the reaction of amino acids with ethoxycarbonylacetic acid followed by Dieckmann cyclisation, and the acylation of pyrrolidine derivatives to form various heterocyclic compounds such as 3-acyltetramic acids (Jones, Begley, Peterson, & Sumaria, 1990).
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole derivatives is characterized by the presence of rigid rings connected by single bonds, often forming a non-planar arrangement due to the presence of different substituents on the pyrrole ring. This can lead to various conformational structures, which are essential for the compound's reactivity and interactions (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Chemical Reactions and Properties
Pyrrolopyrrole derivatives undergo a range of chemical reactions, including halogenation, aminomethylation, and acylation. These reactions typically occur at specific positions on the pyrrole ring, influenced by the nature of the substituents and the electronic properties of the compound. The active methylene unit in the compound can couple readily with diazonium salts forming various hydrazone derivatives (Tsupak, Tkachenko, & Pozharskii, 1994).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives, such as solubility, crystallinity, and melting points, are significantly influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, affecting the compound's applicability in various fields (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of the compound, such as reactivity, stability, and fluorescence, are largely determined by its molecular framework and the electronic interaction between its different functional groups. The incorporation of different substituents can lead to significant changes in these properties, influencing the compound's potential applications in fields such as materials science and photoluminescence (Beyerlein & Tieke, 2000).
Propriétés
IUPAC Name |
3-chloro-1-(2,3-dimethylphenyl)-4-(N-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-8-7-11-15(13(12)2)22-18(23)16(20)17(19(22)24)21(3)14-9-5-4-6-10-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWURFUPOHKTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)
![6,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5605511.png)

![3-[3-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5605518.png)
![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)
![3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5605550.png)


![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)
![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)
![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)
![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)
![2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)